2-Bromo-6-methylpyrimidin-4(3H)-one

Medicinal Chemistry Physicochemical Property Lipophilicity

2-Bromo-6-methylpyrimidin-4(3H)-one (CAS 252566-49-7) is a halogenated derivative of the 4(3H)-pyrimidinone class, characterized by a bromine atom at the C2 position and a methyl group at the C6 position on the heteroaromatic ring. Its molecular formula is C5H5BrN2O, with a molecular weight of 189.01 g/mol.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 252566-49-7
Cat. No. B11906068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methylpyrimidin-4(3H)-one
CAS252566-49-7
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)Br
InChIInChI=1S/C5H5BrN2O/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H,7,8,9)
InChIKeyABBWAXWALGQJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-methylpyrimidin-4(3H)-one (CAS 252566-49-7): Procurement and Specification Overview for a Key Heterocyclic Intermediate


2-Bromo-6-methylpyrimidin-4(3H)-one (CAS 252566-49-7) is a halogenated derivative of the 4(3H)-pyrimidinone class, characterized by a bromine atom at the C2 position and a methyl group at the C6 position on the heteroaromatic ring [1]. Its molecular formula is C5H5BrN2O, with a molecular weight of 189.01 g/mol . This compound is fundamentally valued as a versatile synthetic intermediate due to the presence of the reactive C2-bromo substituent, which serves as a handle for various cross-coupling and nucleophilic aromatic substitution reactions, enabling the construction of more complex, biologically relevant molecules [2].

Why 2-Bromo-6-methylpyrimidin-4(3H)-one Cannot Be Simply Substituted with Other 2-Halo or 2-Amino Pyrimidinone Analogs


The selection of 2-Bromo-6-methylpyrimidin-4(3H)-one over its structural analogs (e.g., 2-chloro, 2-iodo, or 2-amino derivatives) is not arbitrary and must be guided by specific experimental requirements. Even minor alterations at the C2 position fundamentally alter key physicochemical properties such as lipophilicity (e.g., XLogP3-AA: 0.8 for Br vs. 0.7 for Cl) and molecular weight, which directly influence solubility, membrane permeability, and downstream synthetic handling [1]. More critically, the identity of the halogen dictates its reactivity in palladium-catalyzed cross-coupling reactions; while bromo-substrates offer a balance of stability and reactivity, they are not always the preferred substrate. Studies have shown that chloropyrimidines can be preferential over bromo- or iodo- variants in Suzuki couplings under specific conditions, highlighting that a 'one-size-fits-all' substitution strategy can lead to suboptimal yields or failed reactions [2]. Therefore, the procurement decision must be based on the precise balance of reactivity and stability required for the intended synthetic pathway, not on a generic compound class.

Quantitative Evidence Guide for 2-Bromo-6-methylpyrimidin-4(3H)-one: Differentiating Data for Scientific Procurement


Comparative Physicochemical Properties: 2-Bromo vs. 2-Chloro Analog for Lead Optimization

The 2-bromo substituent confers a measurably higher lipophilicity compared to the 2-chloro analog. Computed XLogP3-AA values from PubChem indicate a value of 0.8 for 2-Bromo-6-methylpyrimidin-4(3H)-one, while the 2-Chloro-6-methylpyrimidin-4(1H)-one has a value of 0.7 [1][2]. This difference, though modest, can impact LogD, solubility, and permeability in biological systems, making the bromo analog a distinct entity in medicinal chemistry campaigns where fine-tuning these properties is essential.

Medicinal Chemistry Physicochemical Property Lipophilicity

High-Purity Availability of 2-Bromo-6-methylpyrimidin-4(3H)-one from Commercial Sources

2-Bromo-6-methylpyrimidin-4(3H)-one is commercially available from multiple reputable vendors at a high level of purity, with specifications ranging from 95% to 98% . This high purity is crucial for its intended use as a synthetic intermediate, as it minimizes the introduction of impurities that can compromise subsequent reaction steps and complicate purification. The 2-chloro analog (CAS 62022-10-0) is also commonly available at ≥95% purity, placing them on a similar footing for procurement decisions based on purity .

Synthetic Chemistry Procurement Quality Control

Class-Level Reactivity of 2-Bromopyrimidines in Palladium-Catalyzed Cross-Coupling Reactions

A study on the Suzuki coupling of halogenated pyrimidines provides class-level insights into the relative reactivity of 2-halo substrates. The research concluded that chloropyrimidine substrates are generally preferable over iodo-, bromo-, or fluoropyrimidines for achieving efficient arylation [1]. While this study did not specifically test 2-Bromo-6-methylpyrimidin-4(3H)-one, it establishes a crucial reactivity context. The bromo analog, therefore, occupies a distinct niche; it is more reactive than its chloro counterpart in many SNAr reactions but may offer less optimal selectivity or yield in certain palladium-catalyzed couplings compared to the chloro or iodo variants. This trade-off must be carefully evaluated when designing a synthetic route.

Organic Synthesis Cross-Coupling Reactivity

Defined Application Scenarios for 2-Bromo-6-methylpyrimidin-4(3H)-one Based on Evidence-Backed Differentiation


Synthetic Intermediate for Building 2-Substituted-6-methylpyrimidin-4(3H)-one Libraries

The primary value proposition of 2-Bromo-6-methylpyrimidin-4(3H)-one lies in its utility as a versatile electrophilic building block. The reactive C2-bromine atom can be displaced in nucleophilic aromatic substitution (SNAr) reactions with a wide range of amines, alkoxides, and thiols, or engaged in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, heteroaryl, and alkenyl groups [1]. This enables the rapid generation of focused libraries of 2-substituted-6-methylpyrimidin-4(3H)-ones for structure-activity relationship (SAR) studies in drug discovery and agrochemical research. The high purity (≥95%) ensures consistent and reproducible library synthesis .

Precursor for the Synthesis of Fused Pyrimidine Heterocycles

The ortho-relationship of the nucleophilic lactam nitrogen and the electrophilic C2-bromine in 2-Bromo-6-methylpyrimidin-4(3H)-one makes it an ideal precursor for the synthesis of fused bicyclic systems, such as imidazo[1,2-a]pyrimidines and thiazolo[3,2-a]pyrimidines. Reaction with α-haloketones or similar bis-electrophiles leads to annulation, providing efficient access to these medicinally relevant scaffolds. The specific reactivity profile of the C2-bromo group, distinct from its chloro or iodo analogs, dictates the reaction conditions and outcomes for such cyclizations [1].

Scaffold for Late-Stage Functionalization in Medicinal Chemistry

In the context of lead optimization, the 2-bromo-6-methylpyrimidin-4(3H)-one core can be a versatile scaffold for late-stage diversification. Its moderate lipophilicity (XLogP3-AA = 0.8) provides a balanced starting point for modulating physicochemical and ADME properties through the introduction of various substituents at the C2 position [2]. This contrasts with the slightly less lipophilic 2-chloro analog (XLogP3-AA = 0.7), offering medicinal chemists a nuanced choice to achieve the desired target profile [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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